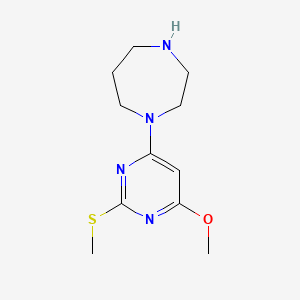
1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxy group, a methylsulfanyl group, and a diazepane ring
準備方法
The synthesis of 1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane involves several steps. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine core is synthesized by reacting appropriate starting materials under specific conditions. This step often involves the use of reagents such as ammonia or amines, and catalysts to facilitate the reaction.
Introduction of the methoxy and methylsulfanyl groups: The methoxy and methylsulfanyl groups are introduced through substitution reactions. These reactions typically require the use of reagents like methanol and methylthiol, along with suitable catalysts.
Formation of the diazepane ring: The diazepane ring is formed by cyclization reactions involving appropriate precursors. This step may involve the use of reagents such as dihalides and bases to promote ring closure.
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Reagents such as lithium aluminum hydride or sodium borohydride are commonly used for these reactions.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while reduction of the pyrimidine ring may yield dihydropyrimidine derivatives.
科学的研究の応用
1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it useful in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the pharmaceutical, agricultural, and chemical industries.
作用機序
The mechanism of action of 1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the substituents and ring structures. They are also studied for their potential biological activities, including kinase inhibition.
Benzimidazoles: These compounds have a benzimidazole core and are known for their diverse biological activities. They are used in the development of drugs for various diseases, including cancer and infectious diseases.
特性
分子式 |
C11H18N4OS |
|---|---|
分子量 |
254.35 g/mol |
IUPAC名 |
1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane |
InChI |
InChI=1S/C11H18N4OS/c1-16-10-8-9(13-11(14-10)17-2)15-6-3-4-12-5-7-15/h8,12H,3-7H2,1-2H3 |
InChIキー |
NEFHWZQNSRSMMY-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC(=C1)N2CCCNCC2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


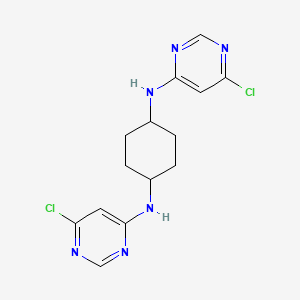
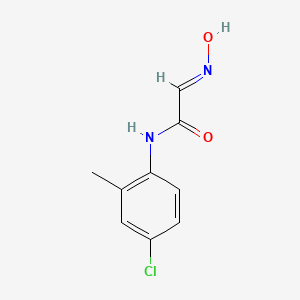
![(R)-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B12328087.png)
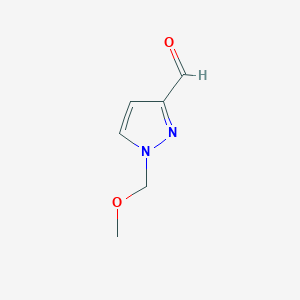
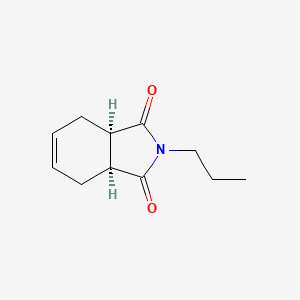

![Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate](/img/structure/B12328132.png)
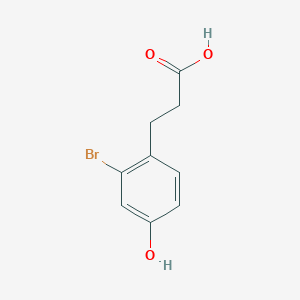

![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12328149.png)
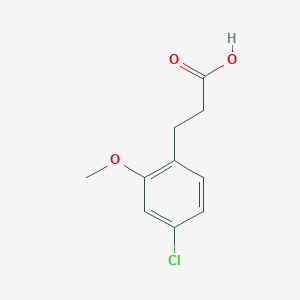
![1H-Pyrrolo[3,2-c]pyridine-2,6-dione, 3,5-dihydro-](/img/structure/B12328157.png)
![(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid](/img/structure/B12328163.png)

